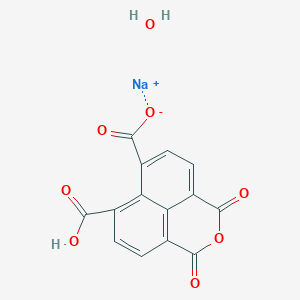
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride, also known as naphthalene tetracarboxylic dianhydride (NTDA), is a white crystalline compound that is widely used in scientific research. This compound has a unique structure that makes it useful in various applications, such as in the synthesis of polymers, composites, and organic electronic materials.
Applications De Recherche Scientifique
NTDA has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various polymers, such as polyimides, polyamide-imides, and polybenzoxazines. These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various applications such as coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of NTDA is not fully understood. However, it is believed that NTDA reacts with various functional groups, such as amines and alcohols, to form imide and ester linkages. This reaction leads to the formation of a cross-linked network, which gives the polymers their unique properties.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of NTDA. However, studies have shown that NTDA is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, NTDA has been shown to have low cytotoxicity and genotoxicity, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NTDA in lab experiments is its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. Additionally, NTDA is easy to synthesize and can be obtained in high purity. However, one of the limitations of using NTDA is its limited solubility in water, which can make it difficult to use in aqueous-based systems.
Orientations Futures
There are several future directions for the use of NTDA in scientific research. One potential application is in the development of new materials for energy storage and conversion. NTDA-based polymers have shown promise as electrode materials for lithium-ion batteries and supercapacitors. Additionally, NTDA-based materials have potential applications in the field of biomedicine, such as in drug delivery and tissue engineering. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Conclusion:
In conclusion, NTDA is a unique compound that has been widely used in scientific research due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. NTDA has potential applications in various fields, such as energy storage, biomedicine, and electronics. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Méthodes De Synthèse
NTDA can be synthesized by the reaction of 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride tetracarboxylic acid with acetic anhydride. This reaction produces NTDA as a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The purity of NTDA can be improved by recrystallization from hot acetic acid.
Propriétés
Numéro CAS |
141193-56-8 |
|---|---|
Nom du produit |
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride |
Formule moléculaire |
C14H7NaO8 |
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |
InChI |
InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |
Clé InChI |
RDJGLPAABZYBBS-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
SMILES canonique |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Autres numéros CAS |
141193-56-8 |
Synonymes |
1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



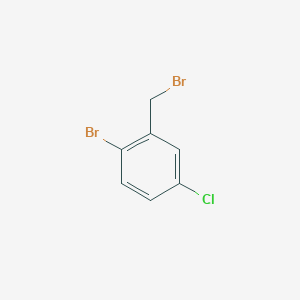
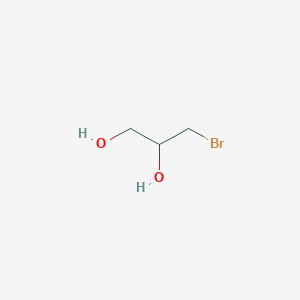
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
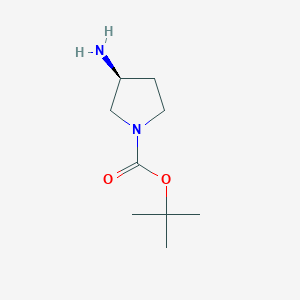
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
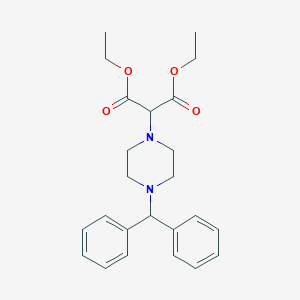
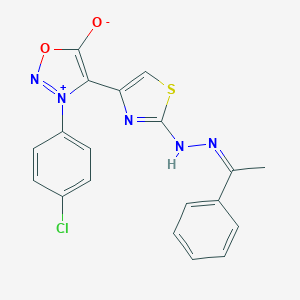
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
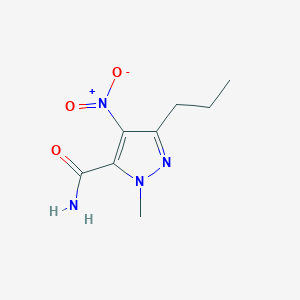
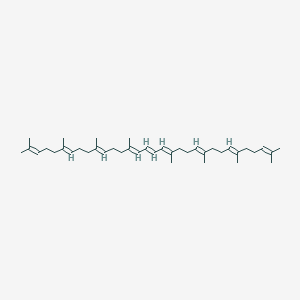
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)